2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-4-16(29-21-22-14-7-5-6-8-17(14)30-21)18(26)23-20-25-24-19(31-20)13-11-12(27-2)9-10-15(13)28-3/h5-11,16H,4H2,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWOZRGDPWKZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and thiadiazole intermediates, followed by their coupling through a sulfanyl linkage and subsequent amidation to form the final butanamide product.
Preparation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Preparation of Thiadiazole Intermediate: The thiadiazole ring is often synthesized by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The benzothiazole and thiadiazole intermediates are then coupled using a sulfanyl linkage, typically through the reaction of a thiol group with a halide or sulfonyl chloride.
Amidation: The final step involves the amidation of the coupled product with butanoyl chloride or a similar reagent to form the butanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antitumor properties. The structural features of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide suggest it may interact with biological targets involved in cancer progression. For instance, derivatives of benzothiazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. The presence of the benzothiazole and thiadiazole rings enhances its interaction with microbial enzymes and cellular structures. Studies have shown that similar compounds demonstrate broad-spectrum antibacterial and antifungal activities, making them suitable candidates for the development of new antimicrobial agents .
Cholinesterase Inhibition
Another promising application is in the inhibition of cholinesterase enzymes. Compounds with similar structural features have been reported to exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in treating neurodegenerative diseases like Alzheimer's .
Material Science
Optical Materials
The unique electronic properties of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide make it a candidate for use in optical materials. Its ability to form stable complexes with metal ions can be exploited in the development of sensors and photonic devices . The compound's crystal structure analysis has revealed significant interactions that could be harnessed for enhanced optical properties .
Environmental Science
Pollutant Degradation
Recent studies suggest that compounds containing benzothiazole derivatives can be utilized in the degradation of environmental pollutants. Their ability to interact with various organic compounds makes them potential agents for bioremediation processes . The thiadiazole component may enhance the reactivity towards pollutants such as pesticides and industrial waste products.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antitumor Activity Study (2024) | Evaluated the cytotoxic effects on cancer cell lines | Showed significant inhibition of cell growth in breast and lung cancer cells |
| Antimicrobial Activity Assessment (2023) | Tested against Gram-positive and Gram-negative bacteria | Demonstrated broad-spectrum activity with MIC values lower than existing antibiotics |
| Cholinesterase Inhibition Research (2023) | Investigated effects on cholinesterase enzymes | Found effective inhibition comparable to known cholinesterase inhibitors |
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group likely enhances solubility compared to non-polar substituents (e.g., chlorobenzyl in 5j or dimethylphenyl in ). However, the benzothiazole sulfanyl group may reduce solubility relative to simpler thioether substituents (e.g., methylthio in 5k ).
- For example, describes thiadiazole synthesis using POCl3 and ammonia precipitation , while employs toluene reflux for Schiff base formation .
Functional Group Impact
- Benzothiazole vs. Phenoxy Groups: The benzothiazole sulfanyl group in the target compound may improve metabolic stability and target binding compared to phenoxy or alkylthio substituents (e.g., 5k, 5l ).
- Dimethoxy vs. Halogen Substituents : The 2,5-dimethoxyphenyl group could reduce toxicity relative to halogenated analogs (e.g., 5j ) while maintaining aromatic interactions.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula :
- Molecular Weight : 440.54 g/mol
The compound features a benzothiazole moiety linked to a thiadiazole and a butanamide group, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown efficacy against various bacterial strains. A study reported that similar benzothiazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds with similar structures have demonstrated antifungal effects against Candida albicans and Aspergillus niger, with effective concentrations also reported around 50 µg/mL .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The effective concentration (EC50) values for these cell lines were found to be in the range of 30 ng/mL to 290 ng/mL, indicating potent anticancer activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, although specific pathways for this compound require further elucidation.
Study 1: Antimicrobial Evaluation
A study conducted on various benzothiazole derivatives, including the target compound, demonstrated that modifications at the thiadiazole position enhanced antibacterial activity. The results indicated that compounds with increased lipophilicity exhibited stronger antibacterial effects .
Study 2: Anticancer Activity Assessment
In a comparative study of several thiadiazole derivatives, the target compound was evaluated alongside known anticancer agents. It showed comparable efficacy against breast and liver cancer cell lines, suggesting its potential as a lead compound for further development .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step heterocyclic condensation. For example, thiadiazole cores are synthesized via cyclization of thiosemicarbazides with carbon disulfide, followed by alkylation or acylation to introduce the benzothiazole and dimethoxyphenyl groups . Key intermediates (e.g., 5-R-amino-1,3,4-thiadiazole-2-thiols) are characterized using thin-layer chromatography (TLC) for purity and NMR (1H/13C) to confirm regioselectivity. For final products, elemental analysis and mass spectrometry (MS) validate molecular composition .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- 1H/13C NMR : Critical for verifying substituent positions. For example, the thiadiazole proton appears as a singlet at δ 7.8–8.2 ppm, while dimethoxy phenyl groups show distinct aromatic splitting (δ 6.8–7.4 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide group) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How are preliminary biological activities assessed for this compound?
- In vitro assays : MTT tests for cytotoxicity (e.g., IC50 values against cancer cell lines) .
- Antimicrobial screening : Agar diffusion methods against Gram-positive/negative bacteria .
- Enzyme inhibition : Spectrophotometric assays (e.g., carbonic anhydrase inhibition) using acetazolamide as a reference .
Advanced Research Questions
Q. How can computational methods predict reactivity or biological activity?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulates binding interactions with target proteins (e.g., benzothiazole-thiadiazole hybrids docked into kinase active sites) .
- Reaction Path Search : Quantum chemical calculations (e.g., using ICReDD’s workflow) optimize synthetic routes by predicting intermediates and transition states .
Q. What strategies improve synthetic yield and purity of this compound?
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance acylation efficiency .
- Catalyst Screening : N-ethylmorpholine accelerates amide bond formation in DMSO .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) separates regioisomers, while recrystallization in ethanol removes byproducts .
Q. How can researchers resolve contradictions between in vitro and in silico activity data?
- Bioassay Replication : Validate in vitro results across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
- Free Energy Calculations : Use molecular dynamics (MD) simulations to assess binding stability over time, addressing discrepancies between docking scores and experimental IC50 values .
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain unexpected bioactivity .
Q. What structural modifications enhance target selectivity?
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2) on the dimethoxyphenyl ring to improve kinase inhibition .
- Heterocycle Replacement : Substitute benzothiazole with benzimidazole to reduce off-target effects in antimicrobial assays .
- Prodrug Design : Incorporate hydrolyzable esters (e.g., ethyl glycinate) to improve solubility and bioavailability .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Thiadiazole C-H | 7.8–8.2 (s) | - | - |
| Amide C=O | - | 1640–1660 | - |
| Dimethoxy Ph-OCH3 | 3.8–3.9 (s) | 2830–2870 | - |
| Molecular Ion | - | - | [M+H]⁺ 500.2 |
Q. Table 2: Computational Tools for Reactivity Prediction
| Method | Software/Tool | Application |
|---|---|---|
| DFT Optimization | Gaussian 16 | HOMO-LUMO analysis |
| Molecular Docking | AutoDock Vina | Protein-ligand interaction mapping |
| MD Simulations | GROMACS | Binding stability over 100 ns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
